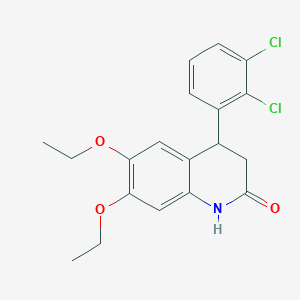
4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a dichlorophenyl group and diethoxy substituents on the tetrahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of 2,3-dichlorophenyl-piperazine with various intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the reaction of 2,3-dichlorophenyl-piperazine with suitable reagents, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield tetrahydroquinolinone derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It acts as a partial agonist at serotonin receptors and dopamine receptors, which contributes to its antipsychotic effects . The compound’s binding affinity to these receptors modulates neurotransmitter activity, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A well-known antipsychotic with a similar quinolinone structure.
Cariprazine: Another antipsychotic that shares structural similarities and acts on dopamine and serotonin receptors.
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and a metabolite with similar pharmacological properties.
Uniqueness
4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern and the presence of diethoxy groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-3-24-16-8-13-12(11-6-5-7-14(20)19(11)21)9-18(23)22-15(13)10-17(16)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWSEIARWSIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
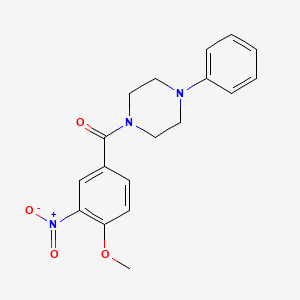
![4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5528849.png)
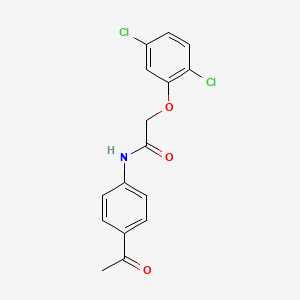
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5528862.png)

![3-nitro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B5528871.png)
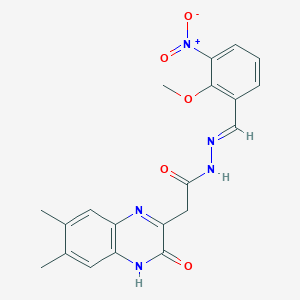

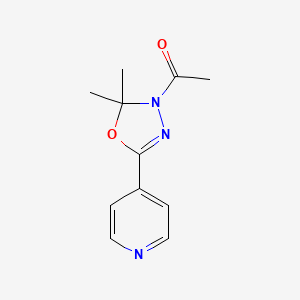

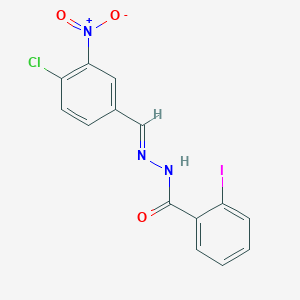
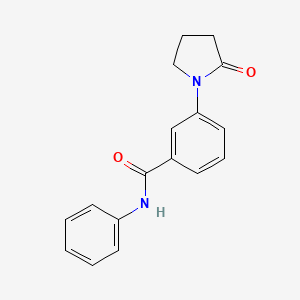
![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)

